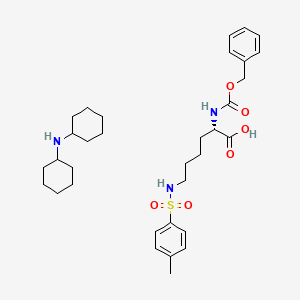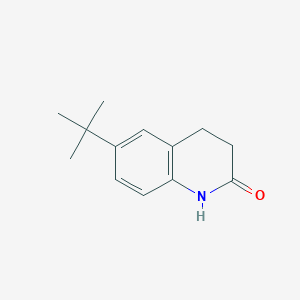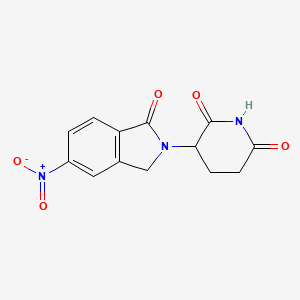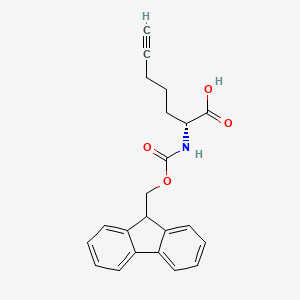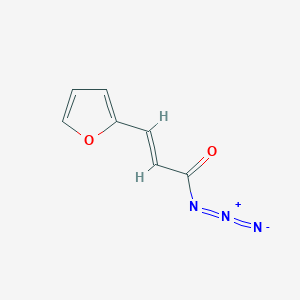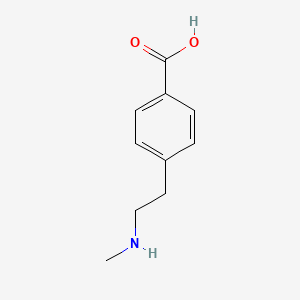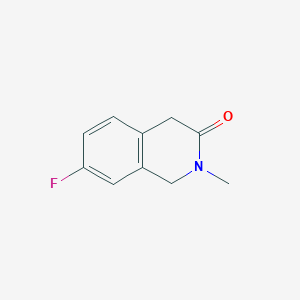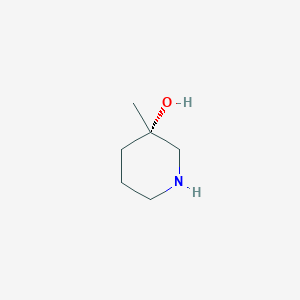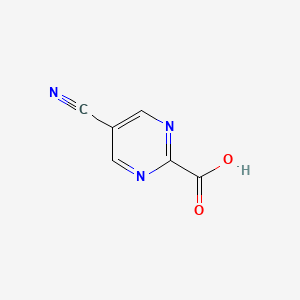
1-Benzyl-4-(methoxymethylene)piperidine
Vue d'ensemble
Description
1-Benzyl-4-(methoxymethylene)piperidine is a chemical compound with the formula C14H19NO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 217.31 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the search results .Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives are involved in nucleophilic aromatic substitution reactions. For example, the reaction of piperidine with nitroaromatic compounds in organic synthesis demonstrates its utility in creating novel aromatic compounds with potential applications in developing pharmaceuticals and materials science (Pietra & Vitali, 1972).
Prokinetic Agents in Gastrointestinal Disorders
Substituted piperidinyl benzamides, such as cisapride, illustrate the therapeutic applications of piperidine derivatives. These compounds facilitate or restore gastrointestinal motility, highlighting the role of piperidine derivatives in treating gastrointestinal disorders without significant central depressant or antidopaminergic effects (Wiseman & Faulds, 1994).
Lignin Acidolysis
Research on the acidolysis of lignin model compounds containing methoxypiperidine structures sheds light on the chemical breakdown of lignin, a major component of plant biomass. This has implications for biofuel production and the development of sustainable materials (Yokoyama, 2015).
Antineoplastic Agents
A series of 1-substituted piperidones demonstrate potential as antineoplastic (anti-cancer) drug candidates. Their cytotoxic properties and ability to induce apoptosis in cancer cells underscore the potential of piperidine derivatives in cancer therapy (Hossain et al., 2020).
Corrosion Inhibition
Quinoline derivatives, closely related to piperidine compounds, serve as effective corrosion inhibitors, highlighting the application of nitrogen-containing heterocycles in protecting metals against corrosion. This has implications for material sciences and engineering (Verma, Quraishi, & Ebenso, 2020).
Anti-Mycobacterial Activity
Piperazine and its analogues have been extensively studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. This indicates the potential of piperidine derivatives in developing new treatments for tuberculosis and other bacterial infections (Girase et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-4-(methoxymethylidene)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-12-14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVOVYOPOXREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

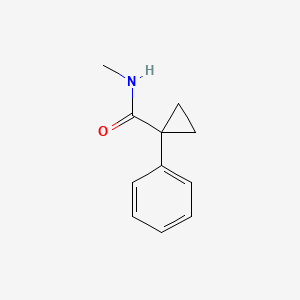
![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)
